molecular formula C17H24ClNO3 B8389771 Tert-butyl 4-(4-chlorophenyl)-4-hydroxymethylpiperidine-1-carboxylate

Tert-butyl 4-(4-chlorophenyl)-4-hydroxymethylpiperidine-1-carboxylate

Cat. No. B8389771
M. Wt: 325.8 g/mol
InChI Key: BESFYIPHPMXFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-chlorophenyl)-4-hydroxymethylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24ClNO3 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(4-chlorophenyl)-4-hydroxymethylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-chlorophenyl)-4-hydroxymethylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24ClNO3/c1-16(2,3)22-15(21)19-10-8-17(12-20,9-11-19)13-4-6-14(18)7-5-13/h4-7,20H,8-12H2,1-3H3

InChI Key

BESFYIPHPMXFJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a chilled solution of 4-(4-chloro-phenyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (700 mg, 1.98 mmol) in 6 ml ether was added dropwise 2 ml lithium aluminium hydride 1M solution in ether. The reaction was stirred at 0° C. for 3 hours, then water (100 ml) was slowly added. The resulting gel was filtered and the aqueous filtrate was extracted three times with ether. The combined organic layers were dried with magnesium sulfate and concentrated under vacuum. Recovered oil was purified by silica gel chromatography, eluting with hexane-ethyl acetate (6:4) to give the title compound (297 mg, 46%).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
46%

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